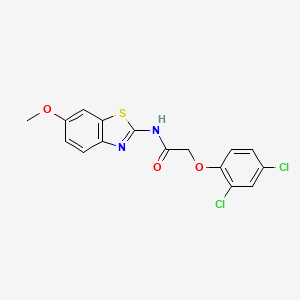

2-(2,4-dichlorophenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2N2O3S/c1-22-10-3-4-12-14(7-10)24-16(19-12)20-15(21)8-23-13-5-2-9(17)6-11(13)18/h2-7H,8H2,1H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZYSJLXDZPQDJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide typically involves the following steps:

Formation of the dichlorophenoxy intermediate: This can be achieved by reacting 2,4-dichlorophenol with a suitable acylating agent.

Formation of the benzothiazole intermediate: This involves the synthesis of 6-methoxy-1,3-benzothiazole from appropriate starting materials.

Coupling reaction: The final step involves the coupling of the dichlorophenoxy intermediate with the benzothiazole intermediate under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced analogs.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dichlorophenoxy or benzothiazole moieties.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Chemistry: As a precursor or intermediate in the synthesis of more complex molecules.

Biology: Potential use in studying biological pathways and interactions.

Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

Industry: Possible applications in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related molecules, focusing on molecular features, synthesis, and biological activity.

Structural Analogues with Benzothiazole Cores

- BTC-j (N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino)acetamide): Structural Difference: Replaces the 2,4-dichlorophenoxy group with a pyridine-3-yl amino moiety. Bioactivity: Exhibits potent antimicrobial activity against E. coli (MIC = 3.125 µg/ml) and S. aureus (MIC = 12.5 µg/ml), comparable to ciprofloxacin . Key Insight: The pyridine group enhances solubility but reduces lipophilicity compared to the dichlorophenoxy group in the target compound.

- N-(6-Methoxy-1,3-benzothiazol-2-yl)acetamide (): Structural Difference: Lacks the 2,4-dichlorophenoxy chain entirely. Bioactivity: Demonstrates baseline antimicrobial activity but significantly weaker than the target compound, highlighting the critical role of the dichlorophenoxy group in enhancing potency .

Analogues with Modified Phenoxy Groups

- 2-(2,5-Dichlorophenoxy)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide (): Structural Difference: Substitutes the 2,4-dichlorophenoxy group with a 2,5-dichlorophenoxy moiety. Molecular Weight: 367.25 g/mol vs. 396.25 g/mol for the target compound. Bioactivity: Limited data available, but positional isomerism of chlorine atoms may alter binding to bacterial targets like DNA gyrase .

- Compound 533 (2-(2,4-dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide): Structural Difference: Replaces benzothiazole with a 4-methylpyridine ring. Application: Functions as a synthetic auxin agonist in plants, indicating that the benzothiazole core is critical for antimicrobial specificity .

Analogues with Heterocyclic Variations

- N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-(4-chlorophenyl)-N-[2-(diethylamino)ethyl]acetamide hydrochloride (): Structural Difference: Incorporates a diethylaminoethyl side chain and a 7-chloro substituent on the benzothiazole.

- N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(2,4-dichlorophenoxy)acetamide (): Structural Difference: Replaces benzothiazole with benzothiophene and adds a hydroxypropyl group. Molecular Formula: C₁₉H₁₇Cl₂NO₃S vs. C₁₆H₁₃Cl₂N₂O₃S for the target compound. Insight: The benzothiophene ring may reduce DNA gyrase affinity compared to benzothiazole derivatives .

Comparative Bioactivity Data

Biological Activity

2-(2,4-dichlorophenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a dichlorophenoxy group and a methoxybenzothiazole moiety, which may contribute to its unique pharmacological properties. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C16H12Cl2N2O3S

- Molecular Weight : 395.25 g/mol

This structure allows for various interactions with biological targets, making it a candidate for further investigation in pharmacological studies.

The mechanism of action of this compound is likely multifaceted. It may involve:

- Inhibition of Enzymatic Activity : The compound could inhibit specific enzymes involved in metabolic pathways.

- Interaction with Receptors : It may bind to cellular receptors, modulating their activity.

- Induction of Apoptosis : Preliminary studies suggest that it could promote apoptosis in cancer cells by activating caspase pathways .

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing the benzothiazole moiety have shown promising results against various cancer cell lines.

| Compound | Cell Line | % Inhibition |

|---|---|---|

| 5a | MCF-7 | 95% |

| 5a | A549 | 77% |

| Cisplatin | A549 | 60% |

These findings suggest that this compound may also possess similar anticancer effects, warranting further investigation into its efficacy against specific cancer types .

Antimicrobial Activity

The compound's potential antimicrobial activity has been explored through various assays. Compounds with similar functional groups have demonstrated effectiveness against bacterial strains and fungi. The presence of the dichlorophenoxy group may enhance its antibacterial properties by disrupting microbial cell membranes or inhibiting specific metabolic pathways.

Study on Anticancer Activity

A study focused on the synthesis and evaluation of thiazole derivatives indicated that compounds with similar structural features could direct tumor cells toward apoptosis. The research utilized assays such as MTT and acridine orange/ethidium bromide staining to assess cell viability and apoptosis induction .

Docking Studies

Molecular docking studies have been performed to predict the binding affinity of this compound to various biological targets. These studies revealed potential interactions with proteins involved in cancer progression and inflammation, suggesting a multi-target approach in its mechanism of action .

Q & A

Q. What synthetic methodologies are reported for the preparation of 2-(2,4-dichlorophenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide, and what are the key reaction conditions affecting yield?

- Methodological Answer : The synthesis involves two primary steps:

- Step 1 : Condensation of 2-aminobenzothiazole with chloroacetyl chloride in dimethylformamide (DMF) at 0°C, using potassium carbonate (K₂CO₃) as a base. This yields N-(1,3-benzothiazol-2-yl)-2-chloro-acetamide with a 91% yield .

- Step 2 : Subsequent reaction with 1-(2-furoyl)piperazine in DMF at 70°C under reflux, again using K₂CO₃ as a catalyst, achieves an 88% yield .

Key factors influencing yield include precise temperature control (0°C for initial mixing to avoid side reactions), stoichiometric excess of chloroacetyl chloride (1.2 equivalents), and purification via recrystallization from ethanol.

Q. Which spectroscopic techniques are commonly employed to confirm the structure and purity of this acetamide derivative?

- Methodological Answer :

- Melting Point (m.p.) Analysis : A sharp melting point (e.g., 241–242°C) confirms purity .

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies key functional groups (e.g., benzothiazole protons at δ 7.2–7.8 ppm and methoxy groups at δ 3.8–4.0 ppm) .

- Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of dichlorophenoxy) validate the acetamide backbone .

- Thin-Layer Chromatography (TLC) : Used to monitor reaction progress and detect impurities (e.g., unreacted starting materials) .

Advanced Research Questions

Q. How can conflicting data from spectroscopic analysis (e.g., NMR vs. X-ray crystallography) be resolved?

- Methodological Answer : Discrepancies often arise from polymorphism or solvent effects in crystallography versus solution-state NMR. To resolve this:

- Perform Differential Scanning Calorimetry (DSC) to detect polymorphic transitions .

- Use solvent-free crystallization (e.g., sublimation) for X-ray studies to match NMR solution conditions .

- Cross-validate with mass spectrometry (MS) to confirm molecular weight .

Q. What strategies are effective in improving the yield of the condensation reaction between the benzothiazole amine and chloroacetyl derivatives?

- Methodological Answer :

- Catalyst Optimization : Replace K₂CO₃ with cesium carbonate (Cs₂CO₃) for enhanced basicity in polar aprotic solvents like DMF .

- Microwave-Assisted Synthesis : Reduce reaction time from 8 hours to 30 minutes while maintaining 85–90% yield .

- Slow Addition Techniques : Gradual introduction of chloroacetyl chloride at 0°C minimizes dimerization side reactions .

Q. How can researchers design derivatives to explore structure-activity relationships (SAR) for targeted biological applications?

- Methodological Answer :

- Core Modifications : Replace the 6-methoxy group on the benzothiazole ring with electron-withdrawing groups (e.g., -NO₂) to alter electronic properties .

- Side Chain Variations : Substitute the dichlorophenoxy moiety with trifluoromethyl or thioether groups to enhance lipophilicity .

- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like cyclooxygenase-2 (COX-2) .

Q. What computational approaches are recommended to elucidate the reaction mechanism of key synthetic steps?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate transition-state energies for the nucleophilic substitution between 2-aminobenzothiazole and chloroacetyl chloride .

- Molecular Dynamics (MD) Simulations : Model solvent effects (e.g., DMF vs. acetonitrile) on reaction kinetics .

- Reaction Pathway Analysis : Use software like Gaussian or ORCA to identify intermediates in the condensation step .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.